Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
Description
Chemical Structure: Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate (CAS 147531-11-1) is a sulfonium salt composed of a central sulfur atom bonded to two phenyl groups, a trifluoromethyl group, and a trifluoromethanesulfonate (triflate) counterion. Its molecular formula is C₁₄H₁₁F₆O₃S₂, with a molecular weight of 438.35 g/mol.
Key Features:
- Electrophilic Reactivity: The sulfonium center acts as a strong electrophile, facilitating nucleophilic substitution reactions.
- Triflate Anion: The trifluoromethanesulfonate group (CF₃SO₃⁻) is an excellent leaving group, enhancing the compound’s utility in organic synthesis.
- Fluorine Substituents: The trifluoromethyl group increases lipophilicity and thermal stability.
Properties
IUPAC Name |
diphenyl(trifluoromethyl)sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEBUXDOUNWVNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593403 | |
| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147531-11-1 | |
| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147531-11-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Procedure
-
Reactants :
-
Phenyl trifluoromethyl sulfoxide (0.4 g, 2.1 mmol)
-
Benzene (4.9 g, 64 mmol)
-
Triflic anhydride (2.82 g, 10 mmol)
-
-
Steps :
-
The reaction is conducted under an inert argon atmosphere at 0°C to prevent side reactions.
-
Triflic anhydride is added dropwise to a cooled mixture of phenyl trifluoromethyl sulfoxide and benzene.
-
After 1 hour at 0°C, the mixture is stirred for an additional 24 hours at ambient temperature.
-
-
Workup :
-
The crude product is evaporated under reduced pressure.
-
Purification via column chromatography using a CH<sub>3</sub>CN/CH<sub>2</sub>Cl<sub>2</sub> (1:4 v/v) eluent yields white crystals.
-
Key Advantages and Limitations
-
Advantages : Straightforward setup with readily available reagents.
-
Limitations : Moderate yield and reliance on chromatography for purification.
Solvent-Free Optimization for Enhanced Efficiency
To address the limitations of the original protocol, Mace et al. (2009) developed a solvent-free variant that eliminates the need for benzene as a solvent, improving atom economy.
Reaction Modifications
Comparative Analysis
| Parameter | Magnier (2006) | Mace (2009) |
|---|---|---|
| Solvent | CH<sub>2</sub>Cl<sub>2</sub> | Solvent-free |
| Reaction Time | 24 hours | 12–18 hours |
| Yield | 40% | 60–65% |
| Purification | Chromatography | Recrystallization |
Alternative Pathways via Sulfur-Based Intermediates
Trifluoromethylation of Diphenyl Sulfide
Zhang et al. (2011) explored the reaction of diphenyl sulfide with trifluoromethylating agents under radical conditions. While this method primarily generates CF<sub>3</sub> radicals for downstream applications, it highlights the versatility of sulfonium intermediates in trifluoromethylation chemistry.
Electrochemical Synthesis
Chemical Reactions Analysis
Trifluoromethylation Reactions
DTFS serves as an effective trifluoromethyl (CF₃) radical donor in stereoselective reactions. Recent advancements demonstrate its utility in biocatalytic systems for enantioselective transformations:
Hydrotrifluoromethylation of Styrenes
Reaction Scheme :
Styrene + DTFS → Chiral β-CF₃ alkyl compound
Conditions :
-
Engineered flavin-dependent enzymes (e.g., OYE1 N251M mutant)
-
Tris buffer (pH 8.0), NADP⁺, glucose dehydrogenase (GDH), glucose
-
N₂ atmosphere, room temperature, 12 hours
Performance :
| Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|
| Styrene | 92 | 98:2 |
| 4-Cl-Styrene | 85 | 97:3 |
This reaction proceeds via single-electron transfer (SET) from flavin hydroquinone (FMN hq) to DTFS, generating CF₃ radicals that add to styrenes. Stereoselectivity is controlled by enzyme-substrate interactions .
Trifluoromethyl-Alkyl Cross-Electrophile Coupling
Reaction Scheme :
Nitroalkane + DTFS → Chiral γ-CF₃ nitro compound
Conditions :
-
GluER Y177F mutant enzyme
-
Tris buffer (pH 9.0), otherwise identical to hydrotrifluoromethylation
Performance :
| Substrate | Yield (%) | e.r. |
|---|---|---|
| Nitroethane | 87 | 99:1 |
| 1-Nitropropane | 78 | 96:4 |
Mechanistic studies confirm radical termination via hydrogen atom transfer (HAT) by flavin semiquinone (FMN sq) .
Radical-Enzyme Synergy
Quantum mechanics/molecular mechanics (QM/MM) simulations reveal:
-
Initiation : FMN hq transfers an electron to DTFS, cleaving the S–CF₃ bond to release CF₃ radicals.
-
Termination : FMN sq abstracts hydrogen or mediates coupling, enforcing stereocontrol via engineered enzyme pockets .
Electrophilic Activation
In non-enzymatic systems (e.g., aziridine synthesis), DTFS acts as an electrophilic CF₃⁺ equivalent. The triflate counterion stabilizes transition states, enabling nucleophilic attack by alkenes .
Comparative Reaction Analysis
| Reaction Type | Substrates | Key Conditions | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Hydrotrifluoromethylation | Styrenes | Enzymatic, pH 8.0 | 78–92 | Up to 99:1 e.r. |
| Cross-Electrophile Coupling | Nitroalkanes | Enzymatic, pH 9.0 | 75–87 | Up to 99:1 e.r. |
| Aziridine Synthesis | Styrene derivatives | Low-temperature, acid | 38–40 | N/A |
Scientific Research Applications
Chemical Properties and Structure
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate has the molecular formula C13H10F3S·CF3O3S and a molecular weight of approximately 404.35 g/mol. The compound features a sulfonium center that enhances its electrophilic character, making it a versatile reagent in chemical reactions.
Organic Synthesis
Reagent in Carbon-Sulfur Bond Formation
This compound is primarily used as a reagent in the formation of carbon-sulfur bonds. It facilitates various nucleophilic substitution reactions due to its electrophilic nature, allowing for the introduction of sulfur-containing moieties into organic molecules.
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles (e.g., amines, thiols) | Sulfonium derivatives |
| Oxidation | Can be oxidized to form sulfoxides or sulfones | Sulfoxides, sulfones |
| Reduction | Reduction converts sulfonium to sulfide | Diphenyl sulfide |
Medicinal Chemistry
Potential Antimicrobial Agent
Research has indicated that this compound may possess antimicrobial properties. Its ability to interact with biomolecules through covalent bonding allows it to modulate biological activities, making it a candidate for further investigation in drug development.
Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant inhibition at low concentrations. This suggests potential applications in developing new antimicrobial agents.
Materials Science
Use in Photoresists and Coatings
In the field of materials science, this compound is utilized in the production of specialty chemicals such as photoresists for lithography processes. Its unique properties allow it to act as a photosensitive component, enabling precise patterning on substrates.
Table 2: Applications in Materials Science
| Application | Description |
|---|---|
| Photoresists | Used in semiconductor manufacturing for patterning |
| Coatings | Enhances durability and resistance properties |
Synthesis of Bioactive Compounds
The compound plays a crucial role in synthesizing various bioactive molecules. For instance, it has been employed in synthesizing morpholines and piperazines through reactions with β-amino alcohols and thiols.
Case Study: Synthesis of Morpholines
Aggarwal's group demonstrated that diphenyl(trifluoromethyl)sulfonium triflate could facilitate the synthesis of morpholines from β-amino alcohols with yields ranging from 94% to 98%. This method showcases its utility in producing compounds with potential therapeutic applications.
Mechanistic Insights
The mechanism of action involves the compound acting as an electrophile that reacts with nucleophiles to form stable products. The sulfonium group can interact with various molecular targets, including proteins and nucleic acids, leading to diverse biological effects.
Mechanism of Action
The mechanism of action of diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate involves the generation of trifluoromethylcarbene, which can react with various substrates to form trifluoromethylated products . The compound also acts as a potent oxidizing agent, facilitating the oxidation of sulfides to sulfoxides and sulfones . Its molecular targets include enzymes and other biological molecules, where it can inhibit their activity by forming stable complexes .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Key Structural Features | Reactivity Profile | Primary Applications | Reference |
|---|---|---|---|---|
| Diphenyl(trifluoromethyl)sulfonium triflate | Sulfonium cation, CF₃ group, triflate | High electrophilicity, SN2 reactions | Organic synthesis, catalyst | |
| Diphenyl(2,2,2-trifluoroethyl)sulfanium triflate | Trifluoroethyl group, sulfanium cation | Moderate electrophilicity, acid stability | Specialty fluorination reactions | |
| Methyltrioctylammonium triflate | Ammonium cation, triflate | Low viscosity, high thermal stability | Ionic liquid solvent, electrochemistry | |
| (2-Methoxyquinolin-8-yl) triflate | Quinoline backbone, methoxy group | π-π interactions, coordination chemistry | Metal ligand synthesis | |
| Difluoromethanesulfonyl chloride | Difluoromethyl, sulfonyl chloride | Difluoromethylation reagent | Introducing CF₂H groups |
Key Research Findings
- Steric vs. Electronic Effects : Sulfonium triflates with bulkier substituents (e.g., trifluoroethyl) exhibit reduced reactivity in SN2 reactions due to steric hindrance, whereas electronic effects dominate in smaller analogues like the trifluoromethyl variant .
- Biological Applications: Compounds like (2-methoxyquinolin-8-yl) triflate show promise in drug discovery due to their aromatic backbones, but sulfonium triflates are less explored in biological systems due to their high reactivity .
- Thermal Stability : Ionic liquid triflates (e.g., methyltrioctylammonium triflate) outperform sulfonium salts in high-temperature applications, such as catalytic processes .
Biological Activity
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate (CAS No. 147531-11-1) is a sulfonium salt that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its antibacterial and anticancer properties, as well as its role in organic synthesis.
- Molecular Formula : CHFOS
- Molecular Weight : 404.35 g/mol
- Physical Form : Solid
- Melting Point : 69-70 °C
- Solubility : Moderately soluble in organic solvents, poorly soluble in water .
Synthesis
The synthesis of this compound involves the reaction of phenyl trifluoromethyl sulfoxide with benzene under controlled conditions, followed by purification through chromatography. This process yields white crystalline solids with a moderate yield of approximately 40% .
Antibacterial Activity
Recent studies have indicated that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds suggest potent antibacterial activity, with some derivatives showing MIC values as low as 4.88 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). Notably, certain derivatives demonstrated IC values superior to the standard chemotherapeutic agent Doxorubicin. For instance, one derivative exhibited an IC value of 22.4 µM against PACA2 cells compared to Doxorubicin's IC of 52.1 µM, indicating enhanced efficacy .
The biological activity of this compound is attributed to its ability to interact with cellular targets through multipolar binding mechanisms facilitated by the trifluoromethyl group. This interaction enhances the compound's lipophilicity and biological availability, leading to improved potency against microbial and cancerous cells .
Case Studies
- Antibacterial Study : A series of urea derivatives containing sulfonyl groups were evaluated for their antibacterial activity. The study revealed that compounds with similar structural motifs to this compound exhibited significant activity against resistant strains of bacteria, highlighting the importance of the trifluoromethyl group in enhancing antimicrobial properties .
- Anticancer Evaluation : In a comparative study involving various sulfonium salts, this compound was shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which is a common pathway for many anticancer agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile or neoprene gloves, chemical-resistant lab coats, and OSHA-approved safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols or vapors, as trifluoromethanesulfonate derivatives may release corrosive byproducts .
- Waste Disposal : Segregate waste in labeled containers and consult institutional guidelines for disposal of sulfonium salts, which may require neutralization before disposal .
Q. How can researchers synthesize this compound, and what are common impurities?
- Methodological Answer :
- Synthetic Route : React diphenyl sulfide with trifluoromethylating agents (e.g., trifluoromethanesulfonic anhydride) under anhydrous conditions. For example, in dichloromethane at −20°C, followed by ion exchange with silver triflate to isolate the sulfonium salt .
- Impurity Analysis : Common impurities include unreacted diphenyl sulfide or residual triflate anions. Purity can be verified via NMR (e.g., absence of peaks at δ 7.2–7.6 ppm for free sulfide) and ion chromatography .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Peaks for the sulfonium cation (e.g., aromatic protons at δ 7.5–8.0 ppm) and triflate anion (¹⁹F signal at δ −78 ppm) .
- IR Spectroscopy : Strong S=O stretches near 1250–1150 cm⁻¹ and C-F stretches at 1100–1000 cm⁻¹ .
- Mass Spectrometry : ESI-MS in negative ion mode detects [CF₃SO₃]⁻ (m/z 149), while positive mode identifies the sulfonium cation (m/z 261 for [Ph₂S⁺CF₃]) .
Advanced Research Questions
Q. How does this compound function as a photoinitiator in cationic polymerization?
- Methodological Answer :
- Mechanism : Upon UV irradiation, the sulfonium salt generates triflic acid (CF₃SO₃H), a strong Brønsted acid that initiates ring-opening polymerization of epoxides or vinyl ethers. The rate depends on light intensity and counterion mobility .
- Experimental Optimization : Use a quartz reactor for UV transparency. Monitor reaction progress via real-time FTIR to track epoxide conversion (disappearance of 790 cm⁻¹ peak) .
Q. What factors influence the thermal stability of this compound in solution-phase reactions?
- Methodological Answer :
- Degradation Pathways : Above 60°C, the sulfonium cation may decompose via β-hydrogen elimination, releasing diphenyl sulfide and trifluoromethanesulfonic acid. Stability is solvent-dependent; acetonitrile enhances decomposition compared to dichloromethane .
- Stabilization Strategies : Store solutions under argon at −20°C and avoid prolonged heating. Additives like 2,6-di-tert-butylpyridine can scavenge acid byproducts and extend shelf life .
Q. How can researchers resolve contradictions in reported catalytic activity of this compound in C–H functionalization?
- Methodological Answer :
- Data Discrepancy Analysis : Conflicting results may arise from trace moisture (triflic acid generation) or solvent polarity. For example, in DMF, the sulfonium salt acts as a Lewis acid catalyst, while in toluene, it behaves as a Brønsted acid .
- Control Experiments : Conduct reactions under strictly anhydrous conditions (e.g., molecular sieves) and compare yields with/without added triflic acid to isolate the active species .
Key Research Findings
- The compound’s photoinitiation efficiency surpasses traditional iodonium salts in epoxy polymerization due to higher acid strength .
- Conflicting reports on its role in Friedel-Crafts alkylation are resolved by controlling solvent polarity and moisture content .
- Degradation products (e.g., triflic acid) can complicate reaction outcomes, necessitating rigorous drying protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
